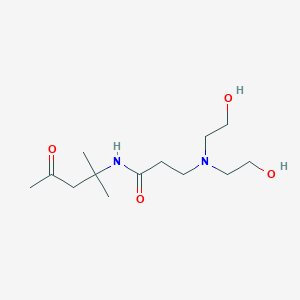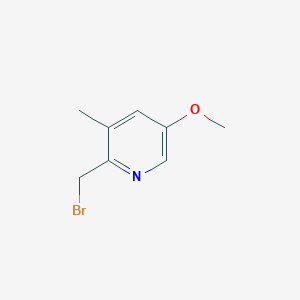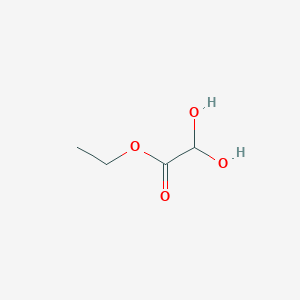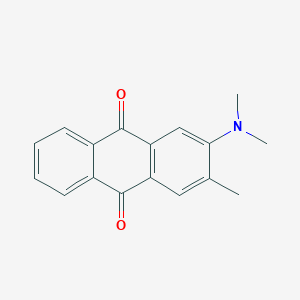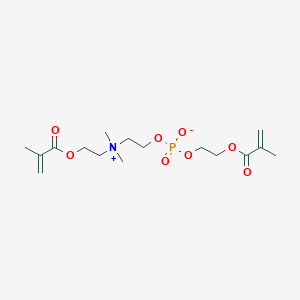
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate is a zwitterionic phosphorylcholine group-containing methacrylate monomer. This compound is known for its ability to mimic the phospholipid polar groups found in cell membranes, making it highly biocompatible .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate involves the reaction of methacrylic acid with 2-chloroethyl phosphorylcholine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form biocompatible polymers.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces biocompatible polymers used in medical applications.
Substitution: Forms substituted derivatives with potential biological activities[][3].
Applications De Recherche Scientifique
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for synthesizing biocompatible polymers.
Biology: Mimics cell membrane phospholipids, making it useful in cell culture and tissue engineering.
Medicine: Used in drug delivery systems and medical implants due to its biocompatibility.
Industry: Employed in the production of coatings and materials with enhanced biocompatibility.
Mécanisme D'action
The compound exerts its effects by mimicking the phospholipid polar groups found in cell membranes. This allows it to integrate seamlessly with biological membranes, enhancing biocompatibility. The zwitterionic nature of the compound helps in reducing protein adsorption and cell adhesion, making it ideal for medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methacryloyloxy)ethyl phosphorylcholine
- 2-(Methacryloyloxy)ethyl acetoacetate
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
Uniqueness
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate stands out due to its zwitterionic nature, which provides superior biocompatibility and reduced protein adsorption compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H28NO8P |
|---|---|
Poids moléculaire |
393.37 g/mol |
Nom IUPAC |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]ethyl 2-(2-methylprop-2-enoyloxy)ethyl phosphate |
InChI |
InChI=1S/C16H28NO8P/c1-13(2)15(18)22-9-7-17(5,6)8-10-24-26(20,21)25-12-11-23-16(19)14(3)4/h1,3,7-12H2,2,4-6H3 |
Clé InChI |
QITGYBRNIKIOAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC[N+](C)(C)CCOP(=O)([O-])OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



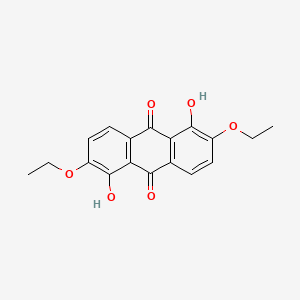

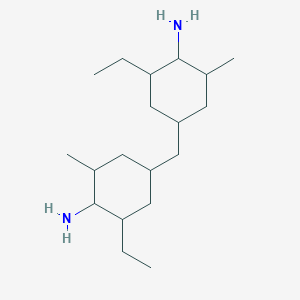
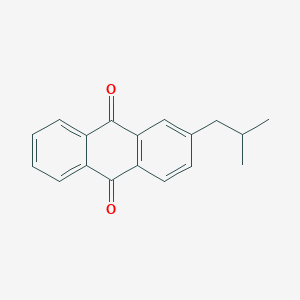
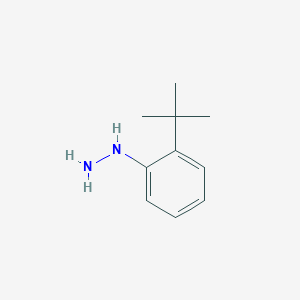
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
